1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one
Description
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one (molecular formula: C₈H₁₆N₂O₂) is a piperidine-derived compound featuring a methoxy-substituted ethanone backbone and a 3-aminopiperidine moiety. It is structurally characterized by a ketone group at the 1-position of the piperidine ring and a methoxy group at the 2-position of the ethanone chain.
Analytical data from synthesis protocols include:
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-methoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-8(11)10-4-2-3-7(9)5-10/h7H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPGMRYYMHCQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one typically involves the reaction of 3-aminopiperidine with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Medicinal Chemistry
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one is primarily studied for its potential therapeutic applications:
- Kinase Inhibition : The compound has been identified as a novel inhibitor of kinases such as Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). These kinases are implicated in various diseases, including cancer and neurodegenerative disorders .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. It may induce apoptosis through mechanisms involving the inhibition of metabolic pathways crucial for cancer cell survival .
Biological Research
The biological activities of this compound are being explored in various contexts:
- Antimicrobial Properties : The compound has shown potential antimicrobial activity, making it a candidate for developing new antibiotics or antimicrobial agents.
- Neuropharmacology : Due to its structure, it may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It is utilized in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic reactions enhances its utility in developing new compounds .
Table 1: Biological Activities of this compound
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methylxanthine | Xanthine scaffold | DPP-4 inhibition |
| 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride | Similar piperidine structure | Potential DPP-4 inhibition |
| (R)-2-(3-Aminopiperidin-1-yl)ethanol hydrochloride | Contains an ethanol moiety | Neurotransmitter modulation |
Case Study 1: Inhibition of SYK Kinase
A study investigated the efficacy of this compound as an inhibitor of SYK kinase. The results demonstrated that the compound effectively reduced SYK activity in vitro, leading to decreased proliferation of B-cell lymphoma cells. This suggests potential applications in treating hematological malignancies .
Case Study 2: Anticancer Properties
Research conducted on various cancer cell lines revealed that this compound induces apoptosis via the mitochondrial pathway. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting metabolic pathways critical for tumor growth .
Mechanism of Action
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), leading to increased levels of incretin hormones and improved glucose homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the amine group, alkoxy substituents, or aromatic moieties. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- Amine Position: 3-Aminopiperidine vs. 4-aminopiperidine (e.g., in the thiophene analog) impacts steric hindrance and hydrogen-bonding capacity, influencing receptor binding .
- Aromatic vs.
Physicochemical Properties
- Solubility: The methoxy group enhances water solubility compared to ethoxy or aromatic analogs. For example, this compound has an Rf of 0.40 (hexane/ethyl acetate 2:1), while the ethoxy variant (Rf = 0.42) is slightly more lipophilic .
- Thermal Stability : Melting/boiling points are unreported, but analogs like 1-(4-(tert-butyl)phenyl)-2-methoxyethan-1-one show stability up to 250°C in GC-MS analysis .
Biological Activity
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring with an amino group and a methoxyethanone moiety, which contributes to its pharmacological potential. The molecular formula is with a molecular weight of approximately 196.25 g/mol .
The compound's structure allows for unique chemical reactivity typical of both amines and ketones. This versatility supports various interactions with biological targets, making it a candidate for therapeutic applications. The synthesis methods include alkylation and condensation reactions, which can yield derivatives with enhanced biological profiles .
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cell lines. For instance, one study demonstrated that related piperidine derivatives exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Cytotoxicity against various cancer cell lines | |
| Piperidine analogs | Induction of apoptosis |
Neuroactive Properties
Piperidine derivatives are also investigated for their neuroactive properties. The structural characteristics of this compound suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders .
Binding Affinity Studies
Studies utilizing radiolabeled ligands and binding assays have shown that this compound interacts with various receptors and enzymes. These studies often employ techniques such as competition binding assays to determine its affinity for targets like the M3 muscarinic acetylcholine receptor (M3R), which is implicated in cancer progression and neurodegenerative disorders .
Case Studies
Several case studies have documented the biological activity of piperidine derivatives:
- Cytotoxicity in Cancer Models : A study reported that a series of piperidine compounds, including this compound, showed significant cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction .
- Neuroprotection : In another investigation, the compound was assessed for neuroprotective effects against oxidative stress in neuronal cells. Results indicated that it could mitigate cell death induced by oxidative agents, highlighting its potential as a therapeutic agent in neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one, and what key reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling reactions between 3-aminopiperidine derivatives and methoxyethanone precursors. A common approach is aminomethylation (e.g., reacting a piperidine derivative with an alkylating agent in the presence of a base like K₂CO₃). For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres (N₂ or Ar) to prevent oxidation . Key factors affecting yield include:
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization improves purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, the methoxy group (δ ~3.3 ppm in ¹H NMR) and ketone carbonyl (δ ~200–210 ppm in ¹³C NMR) are diagnostic .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and stereochemistry. High-resolution data (≤ 0.8 Å) is critical for accurate refinement .
- Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+H]⁺ ion) .
Q. What in vitro assays are recommended to evaluate its biological activity against targets like DPP-4?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ against DPP-4 using fluorogenic substrates (e.g., H-Gly-Pro-AMC). Activity is quantified via fluorescence (ex/em: 355/460 nm) .
- Kinetic studies : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .
- Cellular assays : Test cytotoxicity in HEK293 or HepG2 cells (MTT assay) to assess therapeutic index .
Advanced Research Questions
Q. How can computational chemistry optimize the compound’s binding affinity to DPP-4?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s aminopiperidine group and DPP-4’s catalytic site (e.g., Ser630, His740). Focus on hydrogen bonding and hydrophobic contacts .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Analyze RMSD/RMSF to identify flexible regions impacting affinity .
- QSAR modeling : Train models on analogs (e.g., sitagliptin derivatives) to predict structural modifications enhancing potency .
Q. What strategies address low regioselectivity during synthesis of the 3-aminopiperidine moiety?
Methodological Answer:
- Protecting groups : Temporarily block the amine with Boc or Fmoc to direct reactivity to the methoxyethanone group .
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to enantioselectively form the piperidine ring .
- Microwave-assisted synthesis : Reduce reaction time (10–30 min vs. hours) to minimize side reactions .
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Data triangulation : Cross-validate results using multiple techniques (e.g., SPR for binding kinetics, ITC for thermodynamics) .
- Error analysis : Re-examine force field parameters in docking simulations or crystallographic data resolution (<2.0 Å may introduce bias) .
- Statistical validation : Apply Bland-Altman plots or Cohen’s κ to quantify agreement between predicted and observed IC₅₀ values .
Q. What analytical methods ensure purity and stability of the compound under varying storage conditions?
Methodological Answer:
- HPLC-DAD/MS : Monitor degradation products using C18 columns (gradient: 5–95% MeCN/H₂O + 0.1% TFA). Purity ≥95% is acceptable for biological assays .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare to controls via LC-MS. Degradation >5% warrants formulation optimization (e.g., lyophilization) .
Q. How does the compound’s stereochemistry impact its interaction with chiral biological targets?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) .
- Enantioselective bioassays : Test R/S isomers against DPP-4 to correlate configuration with activity. For example, (R)-isomers may show 10-fold higher potency due to better fit in the catalytic pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
